
1-(Cuban-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, and its structural formula. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This information is usually found in scientific literature, particularly in articles focusing on synthetic chemistry .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule, including bond lengths and angles, and the spatial arrangement of atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Information on this can be found in the scientific literature, particularly in articles focusing on organic chemistry .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS). These properties can often be found in chemical databases .Scientific Research Applications
Synthesis and Structural Analysis
Research has made significant advances in synthesizing and structurally analyzing cubane and its derivatives. The synthesis of cubane-type complexes, such as nickel(II) and cobalt(II) cubanes, has been extensively studied, revealing insights into their crystal structures and magnetic properties. These structures exhibit cubane-like topology, showcasing the versatility and potential utility of cubane as a scaffold in coordination chemistry (Isele et al., 2007), (Hameury et al., 2013).
Magnetic Properties
Cubane-like structures have been identified as having interesting magnetic properties, including single-molecule magnet (SMM) behavior. This has implications for their use in data storage and quantum computing applications. The study of nickel cubane complexes has contributed to understanding the relationship between molecular structure and magnetic behavior (Hameury et al., 2013).
Luminescent Properties
The luminescence properties of cubane derivatives have been explored, indicating potential applications in sensors and optoelectronic devices. Research into zinc and copper cubane clusters has shown strong emission in the solid state, suggesting their usefulness in luminescent materials (Gao et al., 2015).
Catalytic Applications
Cubane and its derivatives have been investigated for their catalytic properties, particularly in the context of hydrodesulfurization and the oxygen evolution reaction. These studies offer insights into the potential of cubane-like clusters as catalysts in industrial and environmental applications (Feliz et al., 2005), (Deville et al., 2020).
Medicinal Chemistry
Cubanes have also been noted for their potential in medicinal chemistry, owing to their stability, limited toxicity, and the possibility of functionalization at each carbon atom. This makes them attractive scaffolds for developing new pharmaceuticals (Reekie et al., 2018).
Thermochemical Properties
Studies on the thermochemistry of cubane and its derivatives have provided valuable data on their enthalpies of formation and bond dissociation energies. Such information is crucial for understanding the stability and reactivity of these compounds, impacting their storage, handling, and application in various fields (Agapito et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-cuban-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJTTXCEKAVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C4C3C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B2668676.png)
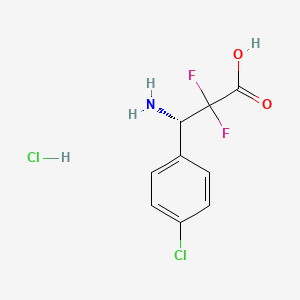
![6-cyclobutyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2668680.png)
![4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2668681.png)
![Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2668682.png)
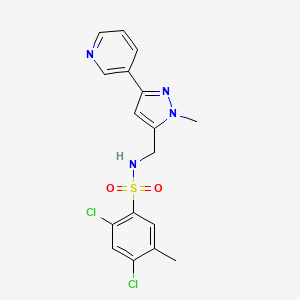
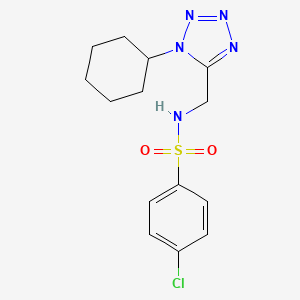
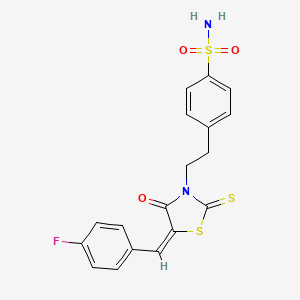
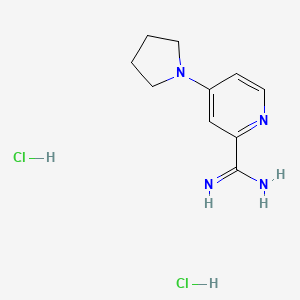


![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)
![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
